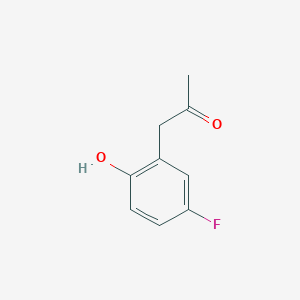

1-(5-Fluoro-2-hydroxyphenyl)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H9FO2/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3 |

InChI Key |

DLCLQGRMRCAVPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 5 Fluoro 2 Hydroxyphenyl Propan 2 One

Retrosynthetic Approaches to the 1-(5-Fluoro-2-hydroxyphenyl)propan-2-one Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For this compound, two primary disconnection strategies can be envisioned.

Strategy A: Aryl-Side Chain Disconnection

The most straightforward approach involves disconnecting the carbon-carbon bond between the aromatic ring and the propan-2-one side chain. This leads to a 5-fluoro-2-hydroxyphenyl synthon and a three-carbon acetone (B3395972) synthon. This strategy is common for building phenolic ketones and can be realized through electrophilic aromatic substitution reactions like Friedel-Crafts acylation or alkylation.

Strategy B: Functional Group Interconversion and Rearrangement

An alternative strategy involves the manipulation of functional groups on a pre-formed scaffold. One such pathway begins with a precursor like 4-fluorophenyl acetate (B1210297). A Fries rearrangement can then be employed to introduce the acetyl group ortho to the hydroxyl group, forming 1-(5-fluoro-2-hydroxyphenyl)ethanone. Subsequent C-C bond formation, such as methylation of the alpha-carbon, would complete the propan-2-one side chain. This approach leverages well-established rearrangement reactions to control regioselectivity.

Targeted Synthesis of the Phenolic Ketone Core

The formation of the 5-fluoro-2-hydroxyphenyl ketone core is a critical phase of the synthesis, requiring precise control over the placement of the fluoro and acyl groups.

Achieving ortho-acylation on a phenol (B47542) ring is a classic challenge in organic synthesis, as the para-position is often electronically and sterically favored. Several methods have been developed to overcome this.

Fries Rearrangement: This reaction is a powerful tool for converting phenolic esters into hydroxy aryl ketones. In the context of this synthesis, 4-fluorophenyl acetate can be rearranged using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target ortho-acyl phenol. google.comchemicalbook.com The reaction conditions, including temperature and solvent, can be tuned to favor the formation of the ortho isomer over the para isomer. High temperatures typically favor the ortho product. chemicalbook.com A patent describes a process for synthesizing 2-hydroxyphenyl alkyl ketones via a catalyzed rearrangement of phenolic esters using crystalline aluminosilicates, which offers high conversion and orthoselectivity. google.com

Friedel-Crafts Acylation: While direct Friedel-Crafts acylation of phenols is often problematic due to complexation with the catalyst, the reaction can be performed on a protected phenol, such as 4-fluoroanisole (B119533) (4-fluoro-1-methoxybenzene). Acylation followed by demethylation would yield the phenolic ketone. However, this method often produces a mixture of ortho and para isomers, requiring chromatographic separation.

| Method | Precursor | Reagent/Catalyst | Key Feature |

| Fries Rearrangement | 4-Fluorophenyl acetate | Aluminum chloride (AlCl₃) | Intramolecular rearrangement that can be tuned to favor ortho-acylation. chemicalbook.com |

| Friedel-Crafts Acylation | 4-Fluoroanisole | Acyl chloride / Lewis Acid | Requires protection of the hydroxyl group; often yields ortho/para mixtures. |

The fluorine atom can be incorporated at different stages of the synthesis, either by using a fluorinated starting material or by introducing it later via a dedicated fluorination reaction.

| Fluorination Strategy | Starting Material | Typical Reagent | Advantage |

| Precursor-Based | 4-Fluorophenol (B42351) | N/A | Commercially available; fluorine is present from the start. chemicalbook.com |

| Late-Stage Deoxyfluorination | A corresponding phenol (e.g., 2,5-dihydroxy precursor) | PhenoFluor, SO₂F₂ | Allows for late-stage introduction of fluorine; useful for diverse analogue synthesis. nih.govacs.org |

Construction of the Propan-2-one Side Chain

The propan-2-one side chain (an acetonyl group) can be constructed using various carbon-carbon bond-forming reactions.

The introduction of the three-carbon side chain can be achieved through several routes, often starting from a simpler precursor like an aldehyde or an acetophenone (B1666503).

Chain Elongation from an Acetophenone: A common strategy is to start with 5-fluoro-2-hydroxyacetophenone, which can be synthesized via the Fries rearrangement as previously discussed. chemicalbook.com The acetophenone can then be converted to the propan-2-one through a two-step process involving alpha-halogenation followed by substitution, or more directly via reaction with a suitable one-carbon electrophile at the alpha-position.

Reaction with Acetone Equivalents: A direct C-alkylation of the 4-fluorophenol ring with an acetone equivalent, such as chloroacetone, at the ortho position can be envisioned. This reaction, however, often suffers from low yields and a lack of regioselectivity, with O-alkylation being a significant side reaction.

Condensation-Reduction Pathways: A versatile, albeit longer, route involves the Claisen-Schmidt condensation of 5-fluoro-2-hydroxyacetophenone with formaldehyde. This would form an α,β-unsaturated ketone intermediate. Subsequent selective reduction of the carbon-carbon double bond, for instance through catalytic hydrogenation, would yield the desired this compound. This method is particularly useful for building substituted propanone chains.

The target molecule, this compound, is achiral, meaning it does not have a stereocenter. Therefore, stereochemical control is not a consideration in its direct synthesis.

However, the principles of stereocontrol are highly relevant in the synthesis of related compounds or if the propan-2-one side chain undergoes further transformation. For instance, if the ketone functional group were to be reduced to a secondary alcohol, a chiral center would be created at the C2 position of the propyl chain, resulting in two possible enantiomers.

Asymmetric Reduction: To synthesize a single enantiomer of the corresponding alcohol, stereoselective methods would be required. This can be achieved using chiral reducing agents or through biocatalysis. Enzymes such as ketoreductases and butanediol (B1596017) dehydrogenases are known to catalyze the reduction of ketones to alcohols with high stereoselectivity. fz-juelich.de

Dynamic Kinetic Resolution: For more complex side chains derived from racemic alcohols, dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can be used to obtain a single stereoisomer in high yield. mdpi.com

These advanced stereoselective techniques highlight the broader synthetic possibilities that originate from the this compound scaffold, enabling the creation of complex and stereochemically defined molecules.

Modern and Sustainable Synthetic Innovations

The synthesis of this compound, a specialized phenolic ketone, is illustrative of the broader advancements in organic synthesis toward more efficient, selective, and environmentally benign methodologies. Traditional routes to hydroxyphenyl ketones, such as the Fries rearrangement and Friedel-Crafts acylation, have been redesigned to incorporate modern catalytic systems and adhere to the principles of green chemistry. These innovations focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency, which are paramount in the production of fine chemicals and pharmaceutical intermediates.

Catalytic Strategies in Phenolic Ketone Synthesis

The transition from stoichiometric reagents to catalytic systems represents a significant leap in the synthesis of phenolic ketones. Catalysts not only reduce the amount of waste generated but also enable reactions under milder conditions with greater control over selectivity.

Key catalytic approaches applicable to the synthesis of this compound and related structures include the catalytic Fries rearrangement and solid acid-catalyzed Friedel-Crafts reactions. The Fries rearrangement, a classic method for converting phenolic esters to hydroxy aryl ketones, traditionally requires stoichiometric or excess amounts of Lewis acids like aluminum chloride (AlCl₃). wikipedia.org This generates large volumes of corrosive and aqueous waste during workup. Modern strategies employ catalytic quantities of more potent or recyclable acids. Strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH) and methanesulfonic acid (MSA), have proven to be highly effective and more environmentally friendly alternatives. organic-chemistry.orglookchem.commdpi.com

Friedel-Crafts acylation, another cornerstone reaction, has similarly evolved. The replacement of conventional homogeneous Lewis acids with solid acid catalysts is a major area of research. Materials such as zeolites, sulfated metal oxides (e.g., sulfated zirconia), pillared clays, and supported heteropoly acids have been successfully used to catalyze the acylation of aromatic compounds, including phenols and their derivatives, often under solvent-free conditions. researchgate.netgoogle.comchemijournal.com These solid acids offer enhanced stability, reusability, and reduced environmental impact compared to their homogeneous counterparts. chemijournal.com

| Reaction Type | Catalyst | Substrate Example | Key Advantages | Reference |

|---|---|---|---|---|

| Fries Rearrangement | AlCl₃ (Stoichiometric) | Phenyl Acetate | Classic, well-established method | wikipedia.org |

| Fries Rearrangement | Zeolites (Pentasyl type) | Phenyl Acetate | Heterogeneous, reusable, high ortho-selectivity | google.com |

| Fries Rearrangement | Methanesulfonic Acid (MSA) | Aryl Esters | Environmentally friendlier Brønsted acid | organic-chemistry.orglookchem.com |

| Fries Rearrangement | Zinc Powder | Aryl Esters | Catalytic metal, selective | organic-chemistry.org |

| Friedel-Crafts Acylation | Sulfated Zirconia | Anisole + Acetic Anhydride (B1165640) | Reusable solid superacid, moderate conditions | google.com |

| Friedel-Crafts Acylation | Supported Heteropoly Acids (e.g., 12-TPA/ZrO₂) | Anisole + Acetyl Chloride | High acidity, suitable for solvent-free conditions | chemijournal.com |

Green Chemistry Principles and Methodological Advancements

The principles of green chemistry provide a framework for developing more sustainable chemical processes. In the context of synthesizing this compound, these principles have driven innovations that reduce environmental impact while enhancing efficiency.

A primary focus has been the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions are a significant advancement, particularly in solid acid-catalyzed Friedel-Crafts acylations. chemijournal.comuctm.edu These reactions minimize waste and simplify product isolation. When a solvent is necessary, the trend is toward environmentally benign options. For example, methanesulfonic acid can serve as both a catalyst and a solvent in the Fries rearrangement, reducing the need for additional organic solvents. organic-chemistry.org

Energy efficiency has been improved through the use of alternative energy sources like microwave irradiation. Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. researchgate.net For instance, the modified Baker–Venkataraman transformation to produce 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, precursors to other complex molecules, has been efficiently performed in a one-pot reaction using microwave irradiation. researchgate.net One-pot syntheses and multi-component reactions are inherently greener as they reduce the number of intermediate purification steps, saving solvents, materials, and time. uctm.edu

Biocatalysis stands out as a powerful green chemistry tool, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions (e.g., ambient temperature and pressure in aqueous media). tudelft.nl For the synthesis of phenolic ketones and their derivatives, enzymes such as alcohol dehydrogenases can be used for the enantioselective reduction of the ketone moiety to a chiral alcohol, a valuable synthon in pharmaceutical manufacturing. georgiasouthern.edu Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are capable of catalyzing the formation of α-hydroxy ketones. researchgate.net While direct enzymatic synthesis of the target molecule from simple precursors is still an emerging field, biocatalytic methods for modifying phenolic structures, such as the regioselective carboxylation of phenols, highlight the potential for creating complex functionalized aromatics from simple feedstocks. researchgate.net

| Methodology | Example Application | Catalyst/Conditions | Primary Green Advantage | Reference |

|---|---|---|---|---|

| Solid Acid Catalysis | Friedel-Crafts Acylation of Anisole | Supported 12-Tungstophosphoric acid | Catalyst is reusable; enables solvent-free conditions | chemijournal.com |

| Microwave-Assisted Synthesis | Modified Baker–Venkataraman Transformation | Ba(OH)₂ / DMSO / Microwave | Drastic reduction in reaction time; energy efficiency | researchgate.net |

| Solvent-Free Reaction | Three-component synthesis of 2-hydroxynaphthyl pyrroles | Citric Acid / 120°C | Elimination of solvent waste; simplified work-up | uctm.edu |

| One-Pot Synthesis | Synthesis of 3-fluoroflavones | Selectfluor, then H₂SO₄ (trace) | Reduces intermediate isolation steps, saving solvent and energy | rsc.org |

| Biocatalysis | Enantioselective reduction of β-keto alkynes | Alcohol Dehydrogenase | Mild aqueous conditions; high enantioselectivity; biodegradable catalyst | georgiasouthern.edu |

| Biocatalysis | Synthesis of α-hydroxy ketones | ThDP-dependent enzymes | High selectivity for C-C bond formation under mild conditions | researchgate.net |

Investigating the Chemical Reactivity and Transformation Pathways of 1 5 Fluoro 2 Hydroxyphenyl Propan 2 One

Reactivity at the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical transformations. Its reactivity is influenced by the adjacent aromatic ring and the ortho-hydroxyl group.

Nucleophilic Addition Reactions and Derivatives

The polarized carbon-oxygen double bond of the ketone makes the carbonyl carbon susceptible to attack by nucleophiles. This class of reactions is fundamental to the derivatization of 1-(5-fluoro-2-hydroxyphenyl)propan-2-one, leading to a wide range of products. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then typically protonated. pressbooks.publibretexts.org

Common nucleophilic addition reactions applicable to this ketone include:

Formation of Imines and Oximes: Reaction with primary amines or hydroxylamine (B1172632) yields imines and oximes, respectively. These reactions are crucial for synthesizing various heterocyclic compounds.

Acetal Formation: In the presence of an acid catalyst, alcohols can add to the ketone to form acetals, which can serve as protecting groups for the carbonyl functionality.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, introducing a new carbon center and a nitrile group that can be further transformed.

| Reaction Type | Nucleophile | Reagent(s) | Product Class |

| Reduction to Alcohol | Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Oxime Formation | Hydroxylamine | NH₂OH·HCl | Oxime |

| Acetal Formation | Alcohol | R-OH, H⁺ catalyst | Acetal |

| Aldol (B89426) Condensation | Enolate | Aldehyde/Ketone, Base/Acid | β-Hydroxy ketone |

Alpha-Carbon Reactivity: Enolization and Functionalization

The carbon atoms adjacent to the carbonyl group (alpha-carbons) exhibit enhanced acidity. The protons attached to these carbons can be removed by a base to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile and can react with various electrophiles at the alpha-position.

A key reaction involving this reactivity is the Claisen-Schmidt condensation , a type of crossed aldol condensation. stackexchange.comwikipedia.org In this reaction, the enolate of this compound attacks an aldehyde (that cannot enolize, like benzaldehyde) to form a β-hydroxy ketone, which then readily dehydrates to yield a conjugated enone, commonly known as a chalcone (B49325). researchgate.net This process is a foundational method for synthesizing chalcones and flavonoids.

The mechanism proceeds in three primary stages:

Enolization: A base abstracts an alpha-proton to form the nucleophilic enolate.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of an aldehyde.

Dehydration: The resulting β-hydroxy adduct eliminates a molecule of water to form the stable α,β-unsaturated ketone. researchgate.netlibretexts.org

Oxidative and Reductive Transformations of the Carbonyl Group

The ketone functionality can undergo both reduction and oxidation, altering the oxidation state of the carbonyl carbon.

Reduction: The ketone is readily reduced to the corresponding secondary alcohol, 1-(5-fluoro-2-hydroxyphenyl)propan-2-ol. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comyoutube.comchemistrysteps.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. pressbooks.publibretexts.org Aldehydes are typically reduced to primary alcohols, while ketones yield secondary alcohols. pressbooks.pubmasterorganicchemistry.com

| Reagent | Product | Alcohol Type | Notes |

| Sodium borohydride (NaBH₄) | 1-(5-Fluoro-2-hydroxyphenyl)propan-2-ol | Secondary | Milder reagent, compatible with protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.com |

| Lithium aluminum hydride (LiAlH₄) | 1-(5-Fluoro-2-hydroxyphenyl)propan-2-ol | Secondary | Very powerful reducing agent; must be used in anhydrous aprotic solvents (e.g., THF, diethyl ether). libretexts.org |

Oxidation: Ketones are generally resistant to oxidation under mild conditions. libretexts.org However, under forcing conditions with strong oxidizing agents, cleavage of carbon-carbon bonds can occur. A more synthetically useful transformation is the Baeyer-Villiger oxidation , where a peroxy acid (like mCPBA) converts a ketone into an ester. libretexts.org In the case of this compound, this reaction would involve the insertion of an oxygen atom adjacent to the carbonyl carbon, potentially yielding an acetate (B1210297) ester.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group, capable of acting as a weak acid, a hydrogen bond donor, and a director of electrophilic aromatic substitution.

Electrophilic and Nucleophilic Reactions of the Hydroxyl Moiety

The hydroxyl group can participate in reactions both as a nucleophile (via its lone pairs) and, more potently, as a precursor to a nucleophile after deprotonation.

Acidity and Phenoxide Formation: The phenolic proton is weakly acidic and can be removed by a base to form a sodium or potassium phenoxide salt. This phenoxide is a much stronger nucleophile than the neutral hydroxyl group.

Etherification and Esterification: The phenoxide ion can react with alkyl halides in a Williamson ether synthesis to form ethers. Similarly, the phenolic hydroxyl group can be acylated with acyl chlorides or anhydrides to form esters. This esterification is often a key step in the Fries rearrangement , a reaction where a phenolic ester rearranges to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. organic-chemistry.orgwikipedia.org The synthesis of the related compound 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone can be achieved via a Fries rearrangement of 4-fluorophenyl acetate. chemicalbook.comchemicalbook.com

Electrophilic Aromatic Substitution: The -OH group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This means it facilitates the substitution of other groups onto the aromatic ring, primarily at the positions ortho and para to the hydroxyl group.

Hydrogen Bonding and Intramolecular Interactions

The proximity of the phenolic hydroxyl group and the ketone functionality in this compound allows for significant intramolecular interactions. Ortho-hydroxy acetophenones are well-known to form a strong intramolecular hydrogen bond between the phenolic proton (donor) and the carbonyl oxygen (acceptor). nih.govresearchgate.netresearchgate.net This interaction forms a stable six-membered quasi-aromatic ring, which influences the molecule's conformation, physical properties, and spectral characteristics. nih.gov

This intramolecular hydrogen bond is a key feature of the molecule's most stable conformation. nih.gov In addition to this internal bonding, the hydroxyl group can also participate in intermolecular hydrogen bonding with other molecules, which can be significant in the solid state or in concentrated solutions. researchgate.net

| Interaction Type | Donor | Acceptor | Significance |

| Intramolecular Hydrogen Bond | Phenolic -OH | Carbonyl C=O | Stabilizes the molecular conformation, forming a six-membered ring. nih.govnih.gov |

| Intermolecular Hydrogen Bond | Phenolic -OH | Carbonyl C=O (of another molecule) | Influences crystal packing and physical properties like boiling point. |

Reactivity of the Fluorinated Aromatic Ring

The chemical behavior of the aromatic core of this compound is a consequence of the interplay between the electronic properties of the fluoro, hydroxyl, and propan-2-one substituents.

Substituents on a benzene (B151609) ring influence its reactivity through a combination of inductive and resonance effects. The inductive effect is the transmission of charge through sigma (σ) bonds, while the resonance effect involves the delocalization of pi (π) electrons. wikipedia.org

Hydroxyl (-OH) Group: The oxygen atom in the hydroxyl group is highly electronegative and withdraws electron density from the aromatic ring via the inductive (-I) effect. However, the oxygen atom also possesses lone pairs of electrons that can be donated into the ring's π-system through resonance (+R effect). This resonance effect is significantly stronger than the inductive effect, leading to a net increase in electron density on the aromatic ring, particularly at the ortho and para positions. Consequently, the hydroxyl group is a powerful activating group, making the ring much more reactive towards electrophilic aromatic substitution than benzene itself. libretexts.org

Fluoro (-F) Group: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive (-I) effect. Like the hydroxyl group, it also has lone pairs that can be donated to the ring via a +R effect. However, for halogens, the strong -I effect outweighs the weaker +R effect. This results in a net withdrawal of electron density from the ring, making it less reactive than benzene. Therefore, the fluorine atom is classified as a deactivating group. libretexts.orgchemistrytalk.org Despite being a deactivator, the resonance effect, although weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Propan-2-one (-CH2COCH3) Group: The alkyl ketone group is generally considered weakly deactivating through an inductive effect.

| Substituent (at position) | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OH (C2) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -F (C5) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Weakly Deactivating | Ortho, Para |

| -CH2COCH3 (C1) | -I (Weakly Withdrawing) | N/A | Weakly Deactivating | Ortho, Para (as an alkyl group) |

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the directing effects of the substituents already present. csbsju.edu

In this compound, the three substituents guide the position of incoming electrophiles:

The hydroxyl group at C2 is a powerful ortho, para-director, activating positions C3 (meta), C4 (para), and C6 (ortho). However, due to its position, it strongly directs to its own ortho (C3, C6) and para (C4) positions relative to itself.

The fluoro group at C5 is an ortho, para-director, influencing positions C4 (ortho) and C6 (para). libretexts.org

The propan-2-one group at C1, being an alkyl substituent, is a weak ortho, para-director, influencing positions C2 and C6 (ortho) and C4 (para).

Analyzing the combined directing effects reveals a strong synergistic effect towards certain positions. Both the hydroxyl and fluoro groups direct incoming electrophiles to position C6. The hydroxyl group also directs towards C4, as does the fluoro group. Therefore, electrophilic attack is overwhelmingly favored at positions C6 and C4. Position C3 is only weakly activated by the hydroxyl group and is meta to the fluorine. Steric hindrance from the adjacent propan-2-one group might slightly disfavor substitution at C6 compared to C4, depending on the size of the electrophile.

While specific EAS studies on this compound are not extensively documented, data from related compounds like 4-fluorophenol (B42351) can provide insights. Nitration of 4-fluorophenol, for instance, primarily yields 4-fluoro-2-nitrophenol, demonstrating that the powerful activating and directing effect of the hydroxyl group overrides the influence of the fluorine atom to direct the electrophile to the ortho position. rsc.org Similarly, nitration of fluorobenzene (B45895) results in a high yield of the para-substituted product (86% para vs. 13% ortho), highlighting the directing power of fluorine. libretexts.org

| Position | Influence from -OH (at C2) | Influence from -F (at C5) | Influence from -CH2COCH3 (at C1) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Ortho (Activated) | Meta (Deactivated) | Meta (Deactivated) | Minor Product |

| C4 | Para (Activated) | Ortho (Activated) | Para (Activated) | Major Product |

| C6 | Ortho (Activated) | Para (Activated) | Ortho (Activated) | Major Product (possible steric hindrance) |

Mechanistic Elucidation of Key Reaction Pathways

The mechanism of electrophilic aromatic substitution proceeds via a two-step pathway. masterorganicchemistry.com The first and rate-determining step involves the attack of the π-electrons of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.inlibretexts.org In the second, faster step, a base removes a proton from the sp3-hybridized carbon, restoring the aromaticity of the ring. masterorganicchemistry.com

For this compound, the stability of the intermediate arenium ion determines the regioselectivity of the reaction.

Attack at C6 (ortho to -OH, para to -F): When an electrophile attacks at the C6 position, the positive charge of the resulting arenium ion can be delocalized across the ring and, crucially, onto the oxygen atom of the hydroxyl group. This creates an additional, highly stable resonance structure where all atoms (except hydrogen) have a full octet. This significant stabilization explains the strong ortho-directing nature of the hydroxyl group. The fluorine atom at the para position can also contribute to stability through lone pair donation.

Attack at C4 (para to -OH, ortho to -F): Similar to the C6 attack, electrophilic addition at C4 allows for the delocalization of the positive charge onto the hydroxyl group's oxygen atom, leading to a highly stabilized intermediate. Both the hydroxyl and fluoro groups strongly favor this position.

Attack at C3 (meta to -F): If the electrophile attacks at the C3 position, the positive charge in the arenium ion intermediates is not delocalized onto the C2 carbon bearing the hydroxyl group. Therefore, the lone pairs on the oxygen cannot directly participate in stabilizing the positive charge through resonance. This pathway results in a less stable intermediate compared to ortho or para attack, making it kinetically disfavored.

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating such reaction mechanisms. nih.govrsc.org These methods can calculate the energies of intermediates and transition states, providing a quantitative understanding of reaction barriers and regioselectivity. For the fluoro-hydroxyphenyl system, DFT calculations would likely confirm that the transition states leading to the arenium ions for C4 and C6 substitution are significantly lower in energy than the transition state for C3 substitution, corroborating the qualitative analysis based on resonance theory. nih.gov

Derivatization Strategies and Analogue Synthesis for Academic Research

Synthesis of Structural Analogues via Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the conversion of one functional group into another through processes like oxidation, reduction, substitution, or addition. imperial.ac.ukic.ac.uk For 1-(5-Fluoro-2-hydroxyphenyl)propan-2-one, FGI strategies enable the systematic modification of its structure to explore structure-activity relationships or to develop compounds with new properties.

The primary sites for interconversion on the molecule are the ketone and the phenolic hydroxyl group.

Modifications of the Ketone Group: The ketone is a highly reactive functional group that can be readily transformed into a variety of other functionalities. A common transformation is its reduction to a secondary alcohol, 1-(5-fluoro-2-hydroxyphenyl)propan-2-ol, which can be achieved using standard reducing agents like sodium borohydride (B1222165). solubilityofthings.com Another frequent derivatization is the reaction with hydroxylamine (B1172632) to form the corresponding oxime, a transformation that introduces a nitrogen atom and changes the electronic and steric profile of the side chain.

Modifications of the Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is another key site for derivatization. It can undergo etherification or esterification reactions. For instance, reaction with an alkyl halide in the presence of a base yields an ether, while reaction with an acyl chloride or anhydride (B1165640) produces an ester. These modifications can alter the molecule's polarity, hydrogen bonding capability, and metabolic stability.

Modifications of the Aromatic Ring: While the fluorine atom is generally stable, the aromatic ring itself can potentially undergo further electrophilic substitution, although the existing substituents (the activating hydroxyl group and the deactivating fluoro group) will direct incoming electrophiles to specific positions and may require carefully chosen reaction conditions.

The following table summarizes key functional group interconversions for synthesizing structural analogues.

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|---|

| Ketone | Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | solubilityofthings.com |

| Ketone | Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | |

| Phenolic Hydroxyl | Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether | |

| Phenolic Hydroxyl | Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Ester |

Design and Synthesis of Chemically Modified Probes for Research

Chemically modified probes are essential tools in chemical biology and pharmacology for studying molecular interactions and biological pathways. By attaching a reporter group (e.g., a fluorescent tag) or an affinity label (e.g., biotin) to this compound, researchers can create probes to visualize its localization in cells or to identify its binding partners.

The phenolic hydroxyl group is the most convenient handle for attaching such labels due to its nucleophilicity. The synthesis typically involves forming a stable ether or ester linkage between the parent molecule and the probe moiety.

Fluorescent Probes: A fluorescent probe can be synthesized by reacting the phenolic hydroxyl group with a fluorescent dye that has a suitable reactive group, such as a sulfonyl chloride (e.g., dansyl chloride) or a halomethyl group. The resulting fluorescently-labeled analogue allows for tracking and imaging in biological systems.

Affinity Probes: Biotin (B1667282) is a common affinity tag used for pull-down assays to identify protein targets. A biotinylated probe can be prepared by coupling the parent molecule with a biotin derivative containing a reactive linker arm, again targeting the phenolic hydroxyl group.

Analytical Derivatization: Derivatization can also be used to enhance detectability in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Reagents such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) can react with hydroxyl groups to introduce a permanently charged moiety, improving ionization efficiency and detection sensitivity. nih.gov

Below is a table outlining strategies for creating chemically modified probes.

| Probe Type | Reporter/Tag | Synthetic Strategy | Research Application |

|---|---|---|---|

| Fluorescent Probe | Dansyl Chloride | Reaction of the phenolic -OH with the sulfonyl chloride group of the dye. | Fluorescence microscopy, cellular localization studies. |

| Affinity Probe | Biotin-linker-NHS ester | Acylation of the phenolic -OH with an activated biotin derivative. | Protein target identification, pull-down assays. |

| Analytical Probe | FMP-TS | Nucleophilic displacement of FMP-TS by the phenolic oxygen. nih.gov | Enhanced detection in LC-MS/MS analysis. |

Isotopic Labeling Applications for Mechanistic and Analytical Studies

Isotopic labeling, the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule, is a powerful technique in scientific research. nih.gov Labeled compounds are invaluable for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards for quantitative analysis. nih.gov

Deuterium (²H) Labeling: Deuterium can be incorporated at various positions. For example, replacing the protons on the active methylene (B1212753) group (the CH₂ between the ring and the ketone) with deuterium can be used to probe the kinetic isotope effect in reactions involving this position. Deuterated analogues also serve as excellent internal standards in mass spectrometry-based quantification assays because they co-elute with the unlabeled compound but are distinguishable by their higher mass.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C at specific sites, such as the carbonyl carbon, is particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies to trace the fate of the carbon atom through a reaction sequence. acs.org ¹³C-labeled compounds are also used in metabolic studies to follow the biotransformation of the molecule. nih.gov The synthesis of ¹³C-labeled phenols can be achieved through methods involving [¹³C]-labeled single-carbon synthons like [¹³C]CO₂. researchgate.netuchicago.edu

Nitrogen-15 (¹⁵N) Labeling: If the ketone is converted to an oxime or other nitrogen-containing derivative, labeling with ¹⁵N can provide insights into the mechanisms of subsequent reactions involving the nitrogen atom.

The strategic placement of isotopes provides detailed information that is often unobtainable by other means.

| Isotope | Potential Labeling Position | Primary Application | Reference |

|---|---|---|---|

| Deuterium (²H) | Active methylene (-CH₂-) or aromatic ring | Mechanistic studies (Kinetic Isotope Effect), internal standard for mass spectrometry. | nih.gov |

| Carbon-13 (¹³C) | Carbonyl carbon or aromatic ring ipso-carbon | NMR-based mechanistic studies, metabolic tracing. | acs.orguchicago.edu |

| Nitrogen-15 (¹⁵N) | Nitrogen of an oxime derivative | Elucidation of reaction mechanisms involving nitrogen-containing analogues. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

¹H and ¹³C NMR spectroscopies reveal the number of chemically distinct protons and carbons, respectively, and provide insights into their local electronic environments. The chemical shift (δ), measured in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. pdx.eduoregonstate.edu

For 1-(5-Fluoro-2-hydroxyphenyl)propan-2-one, the ¹H NMR spectrum is predicted to show five distinct signals:

Phenolic Hydroxyl (-OH): A broad singlet, typically in the range of δ 5.0-9.0 ppm. Its chemical shift is highly dependent on solvent and concentration.

Aromatic Protons (Ar-H): The three protons on the phenyl ring are chemically non-equivalent and will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling.

The proton at C3 (ortho to -OH and meta to -F) is expected around δ 6.9-7.1 ppm.

The proton at C4 (meta to both -OH and -F) is expected around δ 6.8-7.0 ppm.

The proton at C6 (ortho to both -OH and the side chain) is expected around δ 6.7-6.9 ppm.

Methylene (B1212753) Protons (-CH₂-): A singlet is expected for the benzylic methylene protons adjacent to the aromatic ring, appearing in the range of δ 3.6-3.8 ppm.

Methyl Protons (-CH₃): A sharp singlet corresponding to the terminal methyl group of the propanone chain is predicted around δ 2.1-2.3 ppm. oregonstate.edu

The proton-decoupled ¹³C NMR spectrum is expected to display nine signals, one for each unique carbon atom. The electronegative oxygen and fluorine atoms significantly influence the chemical shifts. rsc.org

Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to appear far downfield, typically in the δ 205-220 ppm range. rsc.org

Aromatic Carbons (Ar-C):

The carbon bearing the fluorine (C5) will show a large C-F coupling constant and is predicted to be in the δ 155-160 ppm range.

The carbon attached to the hydroxyl group (C2) is expected around δ 148-152 ppm.

The carbon attached to the propanone side chain (C1) is predicted to be in the δ 120-125 ppm range.

The remaining aromatic carbons (C3, C4, C6) are expected to resonate between δ 115-130 ppm, with their precise shifts influenced by the positions of the fluoro and hydroxyl substituents.

Methylene Carbon (-CH₂-): The benzylic carbon is expected in the δ 40-45 ppm region.

Methyl Carbon (-CH₃): The terminal methyl carbon is predicted to be the most upfield, in the δ 28-32 ppm range.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OH | 5.0 - 9.0 | Broad Singlet |

| Ar-H (C3-H) | 6.9 - 7.1 | Doublet of Doublets |

| Ar-H (C4-H) | 6.8 - 7.0 | Doublet of Doublets of Doublets |

| Ar-H (C6-H) | 6.7 - 6.9 | Doublet of Doublets |

| -CH₂- | 3.6 - 3.8 | Singlet |

| -CH₃ | 2.1 - 2.3 | Singlet |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 205 - 220 |

| C-F (C5) | 155 - 160 |

| C-OH (C2) | 148 - 152 |

| Ar-C (C1) | 120 - 125 |

| Ar-C (C3, C4, C6) | 115 - 130 |

| -CH₂- | 40 - 45 |

| -CH₃ | 28 - 32 |

Fluorine (¹⁹F) NMR Spectroscopy for Substituent Effects

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to the local electronic environment. For an aromatic fluorine, the chemical shift is expected in the range of δ -110 to -130 ppm relative to a standard like CFCl₃. researchgate.net The precise shift for the fluorine atom in this compound will be influenced by the electron-donating hydroxyl group and the electron-withdrawing propanone group. The signal will appear as a multiplet due to coupling with the aromatic protons. chemrxiv.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

2D NMR experiments are crucial for unambiguously assigning signals and confirming the structural connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY would show correlations between the adjacent aromatic protons (H3-H4, H4-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would definitively link the proton signals for the -CH₂- and -CH₃ groups to their corresponding carbon signals, and likewise for the aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. Key expected correlations include:

The methylene (-CH₂-) protons correlating to the aromatic C1, C2, and C6, as well as the carbonyl carbon.

The methyl (-CH₃) protons correlating to the carbonyl carbon and the methylene carbon.

The aromatic proton H6 correlating to the methylene carbon and aromatic carbons C1, C2, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing through-space connectivity information. It would show correlations between the benzylic methylene protons and the aromatic proton at C6, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₉FO₂), the calculated exact monoisotopic mass is 168.0587 u.

Electron Ionization (EI) or Electrospray Ionization (ESI) would produce a molecular ion ([M]⁺•) or a pseudomolecular ion ([M+H]⁺ or [M-H]⁻). The subsequent fragmentation pattern provides a fingerprint that helps confirm the structure. mdpi.com Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak for methyl ketones.

Benzylic cleavage: Cleavage of the C-C bond between the methylene group and the aromatic ring, which would result in a [M-C₇H₆FO]⁺ fragment or a stable fluorohydroxybenzyl cation [C₇H₆FO]⁺ at m/z 125.

McLafferty Rearrangement: While less common for this specific structure, it could potentially occur if a gamma-hydrogen is available.

| Predicted m/z | Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 168.0587 | [C₉H₉FO₂]⁺• | Molecular Ion |

| 125.0397 | [C₇H₆FO]⁺ | Benzylic cleavage |

| 43.0184 | [C₂H₃O]⁺ | Alpha-cleavage (Acylium ion) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint. nih.govnih.gov

Key expected vibrational frequencies for this compound are:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group. wpmucdn.com

C-H Stretch (aromatic): Multiple weak to medium bands typically appearing just above 3000 cm⁻¹.

C-H Stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹ for the methylene and methyl groups.

C=O Stretch: A very strong, sharp absorption in the IR spectrum around 1715 cm⁻¹, characteristic of an aliphatic ketone. wpmucdn.com

C=C Stretch (aromatic): Several medium to strong bands in the 1450-1600 cm⁻¹ region.

C-O Stretch (phenol): A strong band typically found in the 1200-1260 cm⁻¹ range.

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (Aromatic) | 3010 - 3100 | Medium-Weak |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Ketone) | ~1715 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (Phenol) | 1200 - 1260 | Strong |

| C-F stretch | 1000 - 1250 | Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores—the light-absorbing parts of the molecule.

The primary chromophore in this compound is the substituted phenyl ring. Two main types of electronic transitions are expected:

π → π transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the benzene (B151609) ring. They are expected to produce strong absorption bands in the range of 200-280 nm. The substitution on the ring will cause a bathochromic (red) shift compared to unsubstituted benzene.

n → π transitions:* This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. This transition for the ketone group is expected to appear as a weaker band at a longer wavelength, typically around 270-300 nm. masterorganicchemistry.com

| Electronic Transition | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Aromatic) | ~210 and ~275 | High |

| n → π* (Carbonyl) | ~280 - 300 | Low |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, conformation, and intermolecular interactions in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The primary prerequisite for this analysis is the growth of a high-quality single crystal, which can be a challenging endeavor. Once a suitable crystal is obtained, the analysis yields fundamental data regarding the crystal system, space group, and unit cell dimensions. More detailed analysis reveals precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's geometry. For this compound, particular attention would be given to the planarity of the phenyl ring, the orientation of the propanone side chain relative to the ring, and the intramolecular hydrogen bonding that may occur between the phenolic hydroxyl group and the ketone's carbonyl oxygen.

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, revealing intermolecular forces such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and the carbonyl oxygen of another) and π-π stacking interactions between phenyl rings. While specific experimental crystallographic data for this compound is not widely published, the table below illustrates the typical parameters that would be determined from such an analysis.

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₉H₉FO₂ |

| Formula Weight | The mass of one mole of the compound. | 168.17 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 785 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.420 g/cm³ |

Note: The data in this table is illustrative for this compound and represents the type of information obtained from an X-ray crystallographic study, not published experimental results.

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating components of a mixture and determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques applied for the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for purity assessment would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (like formic or acetic acid) to ensure the phenolic hydroxyl group remains protonated, leading to better peak shape. Detection is commonly achieved using a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance, determined by its chromophores (the substituted phenyl ring and ketone). The purity is then calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at ~275 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Note: The parameters in this table are representative of a typical starting method for the HPLC analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While this compound has some volatility, the presence of the polar phenolic hydroxyl group can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector port.

To overcome these issues, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile ether or silyl (B83357) ether (e.g., by reacting with a silylating agent like BSTFA). This process reduces the compound's polarity and improves its chromatographic behavior. The derivatized analyte is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or moderately polar DB-17). A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. GC is particularly useful for detecting volatile impurities that may not be easily observed by HPLC.

| Parameter | Typical Condition |

|---|---|

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Derivatization | Silylation of the hydroxyl group may be required. |

Note: The parameters in this table are representative of a typical starting method for the GC analysis of this compound, likely after derivatization.

Theoretical and Computational Chemistry Studies of 1 5 Fluoro 2 Hydroxyphenyl Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1-(5-fluoro-2-hydroxyphenyl)propan-2-one. These methods solve the Schrödinger equation (or its relativistic equivalent) to provide detailed information about the electronic distribution, molecular geometry, and energy of the system.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to predict the ground-state geometry, electronic structure, and thermodynamic properties of molecules. For a compound like this compound, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement.

For instance, studies on similar phenolic compounds, such as 2-hydroxyacetophenone, have employed DFT methods like B3LYP with basis sets such as 6-31+G(d,p) to investigate their structural parameters. researchgate.netnih.gov These calculations can reveal the planarity of the aromatic ring and the orientation of the hydroxyl and propan-2-one substituents. Furthermore, DFT is instrumental in calculating energetic properties, including the enthalpy of formation, which has been determined for analogous compounds like raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) using advanced composite methods. nih.govnih.gov

Table 1: Illustrative DFT-Calculated Properties for a Phenolic Ketone (Analogous to the Target Compound)

| Property | Computational Method | Predicted Value |

|---|---|---|

| Enthalpy of Formation (gas phase) | ccCA-CBS-2 | -299.4 ± 0.17 kJ·mol⁻¹ |

| Dipole Moment | B3LYP/6-311+G(d,p) | ~2.5 - 3.5 D |

Data presented is for illustrative purposes based on structurally similar compounds. nih.gov

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energetic and structural properties.

For phenolic compounds, ab initio calculations have been crucial in accurately determining reaction energies and activation barriers. nih.gov For example, high-level methods such as QCISD(T) and G2M have been used to study the stability and reactivity of chlorinated phenoxyl radicals, providing insights that are transferable to the study of this compound. nih.govnih.gov These methods are particularly valuable for benchmarking the accuracy of more computationally efficient DFT functionals.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propan-2-one side chain in this compound allows for the existence of multiple conformers, which can have different energies and properties. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.

Computational studies on similar molecules, such as 5-chloro-3-nitro-2-hydroxyacetophenone, have shown that the orientation of the hydroxyl group and the acetyl group can be influenced by intramolecular hydrogen bonding. nih.gov By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This surface reveals the low-energy conformers as minima and the transition states for conformational changes as saddle points. For 4-(4-hydroxyphenyl)butan-2-one, a scan of the relevant dihedral angle revealed three conformers, with the most stable one being separated from the others by approximately 5 kJ·mol⁻¹. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, several reactions are of interest, including keto-enol tautomerism and oxidation reactions.

Modeling the keto-enol tautomerism of the propan-2-one moiety can be achieved using DFT methods. Studies on acetone (B3395972) have shown that this transformation can proceed through an intramolecular or solvent-assisted mechanism. researchgate.netnih.gov Computational modeling can identify the transition state structure for this proton transfer and calculate the activation energy, providing insights into the reaction rate. For the tautomerization of phenol (B47542) to its keto forms, the activation barrier has been calculated to be around 69.4 kcal/mol. researchgate.net

Furthermore, the reactivity of the phenolic hydroxyl group can be investigated. For example, the mechanism of radical formation through hydrogen abstraction can be modeled to understand the antioxidant properties of the molecule. rsc.org DFT calculations can also be applied to study more complex reactions, such as the cyclization of related 2-hydroxy chalcones, to determine the potential energy surface and identify the rate-determining step. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Reactions of Analogous Compounds

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Phenol to 2,4-cyclohexadienone (B14708032) tautomerization | CBS-QB3 | 69.4 |

Data presented is for illustrative purposes based on structurally similar compounds. researchgate.netorientjchem.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of new compounds. For this compound, the prediction of NMR, IR, and UV-Vis spectra is of particular interest.

The prediction of ¹⁹F NMR chemical shifts is a notable application of DFT. Due to the large chemical shift range of fluorine, ¹⁹F NMR is highly sensitive to the local electronic environment. Studies have shown that DFT calculations, often with scaling factors, can reliably predict ¹⁹F chemical shifts in fluorinated aromatic compounds, aiding in structural assignment. nih.govresearchgate.netresearchgate.netacs.org The choice of functional and basis set, such as B3LYP/6-31+G(d,p), has been shown to provide good accuracy. nih.gov

Similarly, ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis) can be calculated. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra by calculating the energies and oscillator strengths of electronic excitations. researchgate.netnih.gov

Table 3: Illustrative Comparison of Experimental and Computed ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds

| Compound Class | Computational Method | Mean Absolute Deviation (ppm) |

|---|---|---|

| Fluorinated (hetero)aromatics | B3LYP/6-31+G(d,p) | 1.7 |

Data presented is for illustrative purposes based on studies of various fluorinated compounds. nih.govnsf.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms over time based on a force field, which describes the potential energy of the system.

For this compound, MD simulations can be used to study its solvation in different media, such as water or organic solvents. These simulations can reveal the structure of the solvent around the molecule and the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules. Studies on aqueous acetone solutions have used MD simulations to analyze the effect of acetone on the structure of water. acs.org

Furthermore, ab initio molecular dynamics (AIMD), which combines MD with quantum chemical calculations for the forces, can be used to study chemical reactions in solution. For example, the keto-enol tautomerism of acetone in water has been studied using AIMD, revealing the active role of water molecules in the proton transfer mechanism. researchgate.netnih.gov

Role As a Versatile Synthetic Building Block and Chemical Intermediate

Utilization in the Synthesis of Complex Organic Scaffolds

The primary and most documented role of 1-(5-Fluoro-2-hydroxyphenyl)propan-2-one and its direct precursors, such as 1-(5-Fluoro-2-hydroxyphenyl)ethanone, is in the synthesis of complex heterocyclic and polycyclic organic scaffolds. sigmaaldrich.com These scaffolds are foundational to the development of new chemical entities with potential biological activity.

The presence of the ortho-hydroxy ketone moiety is particularly significant as it is a classic precursor for the synthesis of flavonoids and chromones. nih.gov For instance, the related compound 5'-Fluoro-2'-hydroxyacetophenone is used in the preparation of flavones and styrylchromones. sigmaaldrich.com The general synthetic strategy involves a condensation reaction between the ketone and an appropriate aldehyde to form a chalcone (B49325), an α,β-unsaturated ketone, which can then undergo cyclization to form the desired heterocyclic ring system. nih.gov

Key Synthetic Transformations:

Claisen-Schmidt Condensation: This reaction, involving the ketone and an aldehyde, is a fundamental step in creating chalcone intermediates. These chalcones, containing the 5-fluoro-2-hydroxyphenyl moiety, are precursors to a wide variety of flavonoids. nih.gov

Cyclization Reactions: The chalcone intermediates can be cyclized under various conditions to yield flavanones, flavones, and other related heterocyclic structures. The phenolic hydroxyl group plays a crucial role in these intramolecular cyclization steps. nih.gov

Synthesis of Other Heterocycles: The reactive nature of the ketone and the adjacent active methylene (B1212753) group allows for the construction of other heterocyclic systems, such as pyrazolines or isoxazoles, by reacting with reagents like hydrazine (B178648) or hydroxylamine (B1172632), respectively.

The fluorine atom on the phenyl ring is a critical feature. It enhances the electron-withdrawing nature of the ring, which can influence the reactivity of the other functional groups. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to improve the metabolic stability and pharmacokinetic profile of a final drug compound.

Table 1: Examples of Complex Scaffolds Derived from Hydroxyacetophenone Precursors

| Precursor | Reactant | Reaction Type | Resulting Scaffold |

|---|---|---|---|

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | Benzaldehyde derivatives | Claisen-Schmidt Condensation, Cyclization | Flavones, Flavanones |

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | Styrene derivatives | Condensation, Cyclization | Styrylchromones |

| 1-(2-Hydroxyphenyl)propan-2-one | Hydrazine | Condensation, Cyclization | Pyrazoline derivatives |

| 1-(2-Hydroxyphenyl)propan-2-one | Hydroxylamine | Condensation | Oxime derivatives |

This table illustrates common synthetic pathways for related compounds, demonstrating the versatility of the ortho-hydroxy ketone scaffold.

Precursor for the Development of Novel Catalysts and Ligands in Chemical Reactions

While direct evidence of this compound being used to create specific, named catalysts is not widely documented in available literature, its structural motifs are highly relevant to the synthesis of ligands for coordination chemistry. The ortho-hydroxy ketone structure is a prime candidate for forming Schiff base ligands.

Schiff bases are typically synthesized by the condensation of a primary amine with an aldehyde or ketone. A ligand derived from this compound would contain nitrogen, oxygen, and potentially other donor atoms, making it capable of chelating to metal centers. These metal-ligand complexes are the basis for many homogeneous catalysts used in organic synthesis.

The potential synthetic route to such a ligand would involve:

Condensation: Reaction of the ketone group on this compound with a primary amine (e.g., an amino acid, a diamine, or another functionalized amine).

Complexation: The resulting Schiff base ligand, with its N, O-donor sites, could then be complexed with a variety of transition metals (e.g., copper, nickel, palladium, rhodium) to form a catalyst.

The fluorine atom could again play a role by modifying the electronic properties of the ligand, thereby tuning the catalytic activity of the metal center for specific reactions like asymmetric synthesis, cross-coupling reactions, or oxidations.

Applications in Advanced Materials Science Research

The application of this compound in advanced materials science is an emerging area with potential rather than established use. The incorporation of organofluorine compounds into polymers and other materials is a growing field of research. mdpi.com Fluorinated materials often exhibit unique properties such as high thermal stability, chemical resistance, and specific hydrophobic or oleophobic characteristics.

Potential applications for this compound as a monomer or precursor in materials science could include:

Synthesis of Fluorinated Polymers: The phenolic hydroxyl group could be used for polymerization reactions, such as the formation of poly(arylene ether ketone)s. The resulting polymers would have the fluorine atom as a pendant group, which could impart desirable surface properties or enhanced thermal stability.

Functional Materials: The compound could be used to synthesize precursors for functional materials like liquid crystals or organic light-emitting diodes (OLEDs), where the electronic properties of the fluorinated aromatic system could be advantageous.

Surface Modification: Derivatives of the compound could potentially be used to modify surfaces, creating hydrophobic or chemically resistant coatings. The phenolic group provides a reactive handle for grafting the molecule onto a substrate.

While specific research detailing these applications for this compound is limited, the known properties of fluorinated building blocks suggest it is a candidate for future exploration in these areas. mdpi.com

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of 1-(5-Fluoro-2-hydroxyphenyl)propan-2-one are prime candidates for integration with flow chemistry and automated synthesis platforms. Continuous-flow chemistry, as opposed to traditional batch processing, offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and safety, especially when handling hazardous reagents. nih.govresearchgate.net Multi-step organic syntheses of various pharmaceutically important compounds have already been successfully demonstrated using flow systems. nih.govresearchgate.net

Automated synthesis platforms, often coupled with flow reactors, can dramatically accelerate the discovery and optimization of new derivatives. nih.gov These systems allow for the rapid, parallel synthesis of dozens or even hundreds of compounds, facilitating high-throughput screening of reaction conditions and the generation of chemical libraries for biological evaluation. cognit.camerckmillipore.com By replacing manual operations with robotics and data-driven algorithms, these platforms can mitigate bottlenecks in the traditional design-synthesis-test cycle. nih.gov The combination of a synthesizer with pre-filled reagent cartridges for various reaction classes—such as reductive amination, amide formation, or Suzuki coupling—further streamlines the process, making the synthesis of new molecules faster and more efficient. merckmillipore.comresearchgate.net

Interactive Table: Comparison of Batch vs. Flow Synthesis for Phenolic Ketone Derivatization

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be limited, especially in multiphasic reactions. | Enhanced due to small channel dimensions and efficient mixing. |

| Safety | Handling of hazardous intermediates and reagents can be risky. | In-situ generation and immediate consumption of hazardous species improves safety. nih.gov |

| Scalability | Scaling up can be challenging and may require re-optimization. | More straightforward "scaling out" by running multiple reactors in parallel. |

| Reaction Time | Can be lengthy, often requiring hours or days. | Significantly reduced, often to minutes, due to higher temperatures and pressures. mdpi.com |

| Automation | More complex to fully automate. | Readily integrated with automated pumps, valves, and analytical tools. nih.gov |

Development of Novel Organocatalytic and Transition Metal-Catalyzed Transformations

Future derivatization of this compound will heavily rely on the development of novel catalytic methods. Asymmetric organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool for creating chiral compounds and is applicable to versatile building blocks like β-ketoesters. researchgate.net This approach could be employed for enantioselective modifications of the propan-2-one side chain.

Transition-metal catalysis remains a cornerstone of modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. numberanalytics.com Reactions such as cross-coupling, hydrogenation, and oxidation are fundamental. numberanalytics.com For a molecule like this compound, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi, Stille, Sonogashira) could be used to introduce a wide variety of substituents onto the aromatic ring, expanding the chemical space for drug discovery programs. mdpi.comthermofisher.com The development of catalysts that can selectively activate C-H bonds offers a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials. researchgate.net Furthermore, new catalytic systems inspired by metalloenzymes are being designed for efficient oxidative cyclization reactions, which could be used to build heterocyclic scaffolds from phenolic ketone precursors. organic-chemistry.org

Exploration of Photo- and Electrosynthetic Approaches

Photochemical and electrochemical methods represent promising green alternatives to traditional synthetic protocols. Visible-light-mediated photocatalysis, particularly through energy transfer catalysis, can activate substrates like phenols to participate in unique transformations without direct photoexcitation. thieme-connect.com This can facilitate reactions such as dearomatization or cycloadditions. thieme-connect.com Recent research has demonstrated the catalyst-free photochemical fluorination of aryl alkyl ketones at the benzylic position under UV-A irradiation using reagents like Selectfluor®, a strategy directly applicable to the side chain of this compound. chemrxiv.orgsapub.org Photolysis is a known degradation pathway for many fluorinated pharmaceuticals, and understanding these reactions is crucial for developing stable molecules. acs.org

Electrosynthesis offers another sustainable pathway. For instance, new methods for phenol (B47542) production based on the electrocatalytic oxidation of benzene (B151609) have been developed to address the safety and selectivity issues of current industrial processes. yedarnd.com Such principles could be adapted for the hydroxylation or further functionalization of the fluoroaromatic ring system in a controlled and environmentally benign manner.

Advanced Computational Design for New Chemical Entities and Reactions

Computational chemistry is an indispensable tool for accelerating the design of new molecules and for understanding reaction mechanisms. Density Functional Theory (DFT) calculations, for example, are used to study the mechanisms of transition metal-catalyzed reactions, such as C-H bond activation and reductive elimination, helping to predict reactivity and selectivity. researchgate.net Joint experimental and theoretical analyses can elucidate reaction intermediates, as shown in the study of alkenone dehydrogenation on noble metal surfaces, where a common dienol intermediate was identified computationally. nih.gov

For this compound, computational tools can be used to:

Design new derivatives in silico with desired electronic and steric properties.

Predict the bioactivity and potential metabolic pathways of novel analogs.

Model reaction pathways to optimize conditions for known transformations and to predict the outcomes of new, untested reactions.

Combine experimental and computational ¹⁹F NMR data to identify and quantify fluorinated products without requiring authentic standards. acs.org

Innovation in Sustainable Chemical Synthesis and Derivatization

A strong emphasis on sustainability and green chemistry is a defining trend in modern chemical synthesis. For phenolic compounds, this includes developing processes that replace petroleum-based feedstocks with renewable sources like lignin, a major component of biomass. researchgate.net While not a direct synthesis of this compound, these strategies highlight a broader move towards bio-based chemical production.

Key areas of innovation in sustainable synthesis applicable to this compound include:

Green Solvents: Replacing hazardous organic solvents with safer, bio-based alternatives.

Biocatalysis: Using purified enzymes or whole-cell systems to perform selective transformations under mild conditions. mdpi.com The biotransformation of phenolic acids via enzymatic decarboxylation, reduction, or hydrolysis is an area of active research with applications in the food and pharmaceutical industries. mdpi.com

Atom Economy: Designing reactions, such as C-H activation, that maximize the incorporation of starting material atoms into the final product. organic-chemistry.org

Green Reagents: Utilizing plant-derived phenolic acids and other natural compounds as reducing and stabilizing agents in chemical synthesis, for example, in the green production of metal nanoparticles. nih.govresearchgate.net Derivatization techniques are also being refined to be more environmentally friendly, for instance, by optimizing reaction conditions to be less harsh. researchgate.netresearchgate.net

Interactive Table: Emerging Sustainable Methodologies

| Methodology | Principle | Potential Application to this compound |

| Flow Chemistry | Continuous processing in microreactors for enhanced control and safety. nih.gov | Safer handling of fluorinating agents; rapid optimization of reaction conditions. |

| Organocatalysis | Use of small, metal-free organic molecules as catalysts. researchgate.net | Enantioselective alkylation or reduction of the ketone functionality. |

| Photocatalysis | Using visible light to drive chemical reactions. thieme-connect.com | Selective C-H functionalization of the aromatic ring or alkyl side chain. |

| Electrosynthesis | Using electricity to drive redox reactions. yedarnd.com | Green oxidation or reduction reactions, avoiding harsh chemical reagents. |

| Biocatalysis | Employing enzymes for highly specific transformations. mdpi.com | Stereoselective reduction of the ketone or regioselective modification of the phenol. |

| Computational Design | In silico modeling to predict properties and reaction outcomes. nih.gov | Rational design of new derivatives with improved properties; optimization of synthetic routes. |

Q & A